molecular formula C10H14BrNOS B13283848 [(3-Bromothiophen-2-yl)methyl](oxolan-2-ylmethyl)amine

[(3-Bromothiophen-2-yl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B13283848
M. Wt: 276.20 g/mol
InChI Key: SFAIHANBJKGXNL-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine is a compound with the molecular formula C10H14BrNOS It features a bromothiophene moiety linked to an oxolan-2-ylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the reaction of 3-bromothiophene with oxolan-2-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with 3-bromothiophene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or amine.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The bromothiophene moiety can interact with aromatic residues in proteins, while the oxolan-2-ylmethylamine group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromothiophen-2-yl)methylamine is unique due to the presence of both the bromothiophene and oxolan-2-ylmethylamine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H14BrNOS/c11-9-3-5-14-10(9)7-12-6-8-2-1-4-13-8/h3,5,8,12H,1-2,4,6-7H2

InChI Key

SFAIHANBJKGXNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=C(C=CS2)Br

Origin of Product

United States

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